molecular formula C8H16ClNO2 B2856251 trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride CAS No. 1009376-86-6

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B2856251
CAS No.: 1009376-86-6
M. Wt: 193.67
InChI Key: COCIOCKRYRXGEP-LEUCUCNGSA-N
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Description

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with methanol in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-4-Methylpiperidine-3-carboxylate Hydrochloride
  • Methyl trans-2-Methylpiperidine-3-carboxylate Hydrochloride
  • Methyl trans-6-Ethylpiperidine-3-carboxylate Hydrochloride

Uniqueness

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain chemical syntheses and pharmaceutical applications .

Properties

IUPAC Name

methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIOCKRYRXGEP-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1009376-86-6
Details Compound: 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel-
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009377-11-0
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009377-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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